molecular formula C18H18FN3O6S B3490412 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE

Cat. No.: B3490412
M. Wt: 423.4 g/mol
InChI Key: HYJGGICGKMUBRM-UHFFFAOYSA-N
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Description

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a fluorophenylsulfonyl group and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while demethylation of the methoxy group results in a phenol derivative.

Scientific Research Applications

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O6S/c1-28-17-7-2-13(12-16(17)22(24)25)18(23)20-8-10-21(11-9-20)29(26,27)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGGICGKMUBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE
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{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE
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{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE
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{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE
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{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE
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{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE

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